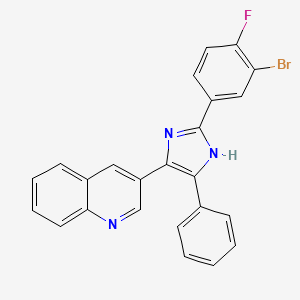
3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with a 3-bromo-4-fluorophenyl group and a phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the 3-bromo-4-fluorophenyl group through a halogenation reaction. The phenyl-imidazole moiety can be introduced via a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable reaction conditions that can be performed in large reactors.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound has biological activity, it might interact with enzymes or receptors in cells, leading to changes in cellular function. The exact pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)morpholine
- 3-Bromo-4-fluorophenol
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
Uniqueness
What sets 3-(2-(3-Bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)quinoline apart from similar compounds is its unique combination of functional groups and structural features. This combination can confer specific properties, such as enhanced biological activity or unique chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H15BrFN3 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-[2-(3-bromo-4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]quinoline |
InChI |
InChI=1S/C24H15BrFN3/c25-19-13-17(10-11-20(19)26)24-28-22(15-6-2-1-3-7-15)23(29-24)18-12-16-8-4-5-9-21(16)27-14-18/h1-14H,(H,28,29) |
InChI Key |
HARXBDDIKXOHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)F)Br)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















